Ampreloxetine is a novel compound under investigation primarily for its potential as a treatment for symptomatic neurogenic orthostatic hypotension, particularly in patients suffering from multiple system atrophy. This compound is classified as a small molecule and is recognized for its role as a selective norepinephrine reuptake inhibitor. The drug is currently in clinical trials, demonstrating promising results in enhancing norepinephrine levels and stabilizing blood pressure in affected individuals .
Ampreloxetine, also known by its developmental code TD-9855, is classified as an investigational drug. It has been assigned the DrugBank accession number DB15348 and has the following chemical identifiers: CAS number 1227056-84-9 and UNII 19997EZ42I . As a selective norepinephrine reuptake inhibitor, it acts on the norepinephrine transporter to increase the availability of norepinephrine in the synaptic cleft, which is critical for regulating blood pressure and other autonomic functions .
The synthesis of ampreloxetine involves several steps that utilize various chemical reactions. A common method includes the reaction of a piperidine derivative with substituted phenyl compounds. One documented synthesis pathway involves the use of Friedel-Crafts acylation to attach aromatic groups to the piperidine core, followed by further modifications to achieve the final structure .
The general synthetic route can be summarized as follows:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Ampreloxetine has the molecular formula with a molecular weight of approximately 321.34 g/mol . The structure can be described using its IUPAC name, which is 4-{2-[(2,4,6-trifluorophenoxy)methyl]phenyl}piperidine.
The molecular structure features:
The structural representation can be visualized through its SMILES notation: FC1=CC(F)=C(OCC2=CC=CC=C2C2CCNCC2)C(F)=C1
.
Ampreloxetine participates in various chemical reactions typical for small organic molecules. Key reactions include:
These reactions are critical for modifying ampreloxetine's structure to enhance its efficacy and selectivity towards norepinephrine transporters.
Ampreloxetine functions primarily as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced sympathetic nervous system activity. This mechanism is particularly beneficial in treating conditions characterized by low blood pressure due to autonomic failure .
The pharmacokinetic profile indicates that ampreloxetine has a terminal half-life ranging from 30 to 40 hours, allowing for once-daily dosing while maintaining effective drug levels throughout the day . The drug's action results in significant increases in circulating norepinephrine levels without markedly affecting serotonin transporters, which minimizes potential side effects associated with serotonin modulation .
Ampreloxetine exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic efficacy.
Ampreloxetine's primary application lies in its potential treatment for symptomatic neurogenic orthostatic hypotension. Clinical studies have demonstrated its ability to increase norepinephrine levels effectively, stabilize blood pressure during postural changes, and improve quality of life for patients with multiple system atrophy . Its investigational status suggests ongoing research into additional therapeutic uses or formulations that could expand its applicability within neurology and cardiology.
Ampreloxetine demonstrates preferential binding to the norepinephrine transporter (NET) over the serotonin transporter (SERT). Pharmacological studies confirm a 4-fold higher affinity for NET (Ki = 3.1 nM) compared to SERT (Ki = 12.4 nM) [5] [6]. This selectivity is attributed to structural differences in the drug’s binding pocket within NET, allowing hydrophobic interactions with transmembrane domains absent in SERT. At therapeutic doses (e.g., 10 mg daily), ampreloxetine achieves >75% NET occupancy while maintaining <50% SERT occupancy, minimizing serotonergic side effects [1] [6]. In vivo positron emission tomography (PET) studies further validate this compartmental engagement, showing sustained NET inhibition in the locus coeruleus and peripheral sympathetic neurons [1].
Table 1: Transporter Selectivity Profile of Ampreloxetine
Transporter | Ki (nM) | Functional Potency (IC₅₀, nM) | Occupancy at 10 mg (%) |
---|---|---|---|
NET | 3.1 | 5.8 | >75 |
SERT | 12.4 | 24.2 | <50 |
DAT | >1000 | >1000 | <5 |
Data derived from binding assays and PET studies [1] [5] [6].
Beyond NET/SERT selectivity, ampreloxetine exhibits negligible affinity for the dopamine transporter (DAT; Ki >1000 nM) and monoamine receptors (α-adrenergic, muscarinic, histaminergic; IC₅₀ >10 µM) [5] [7]. This "clean" binding profile distinguishes it from non-selective reuptake inhibitors like amitriptyline, which interact with multiple off-target receptors. Kinetic assays reveal ampreloxetine’s slow dissociation rate from NET (t₁/₂ ~40 min), enabling prolonged reuptake blockade even after plasma clearance [1]. In contrast, its SERT dissociation occurs within 15 min, explaining transient serotonergic effects at higher doses [6].
Ampreloxetine elevates synaptic norepinephrine (NE) in a concentration-dependent manner. Pharmacokinetic/pharmacodynamic (PK/PD) modeling establishes an EC₅₀ of 1.2 ng/mL for 50% NET occupancy, with near-maximal occupancy (90%) at plasma concentrations of 8.0 ng/mL [1] [10]. Once-daily dosing leverages the drug’s long elimination half-life (30–40 h) to maintain steady-state concentrations (Cₛₛ ~7 ng/mL at 10 mg), ensuring 24-hour NET engagement without tachyphylaxis [1]. In vivo microdialysis in rodent models shows a 3.5-fold increase in extracellular NE following 5 mg/kg dosing, contrasting with modest serotonin elevations (<1.5-fold) [10].
Table 2: PK/PD Relationship of Ampreloxetine on NET Engagement
Plasma Concentration (ng/mL) | NET Occupancy (%) | Synaptic NE Increase (Fold) |
---|---|---|
0.5 | 10–15 | 0.3 |
1.2 | 50 | 1.8 |
6.8 | 80 | 3.1 |
8.0 | 90 | 3.6 |
Based on Emax modeling from clinical and preclinical data [1] [10].
In patients with neurogenic orthostatic hypotension (nOH) due to autonomic failure, ampreloxetine enhances postganglionic sympathetic neurotransmission. This is evidenced by a 47% mean increase in plasma norepinephrine levels and a concomitant 22% decrease in dihydroxyphenylglycol (DHPG), the intraneuronal NE metabolite [4] [8]. These shifts confirm reduced neuronal reuptake and metabolism of NE, amplifying endogenous neurotransmitter availability at neuroeffector junctions [10]. Notably, patients with multiple system atrophy (MSA)—who retain intact peripheral postganglionic fibers—exhibit more pronounced effects (79% NE elevation) compared to those with Parkinson’s disease or pure autonomic failure, where peripheral denervation limits drug efficacy [4] [8].
Table 3: Neurochemical Effects of Ampreloxetine in nOH Patients
Patient Subgroup | Δ Plasma NE (%) | Δ Plasma DHPG (%) | Clinical Correlation |
---|---|---|---|
Multiple System Atrophy | +79* | -28* | Standing SBP ↑ 15.7 mmHg |
Parkinson’s Disease | +32 | -18 | Standing SBP ↑ 6.2 mmHg |
Pure Autonomic Failure | +29 | -16 | Standing SBP ↑ 5.1 mmHg |
Data from Phase 3 ambulatory blood pressure monitoring and plasma catecholamine analysis [4] [8] [10]; *p<0.05 vs. baseline.
Ampreloxetine potentiates residual sympathetic tone in patients with partial autonomic preservation. By inhibiting NET, it prolongs the half-life of neuronally released NE within synaptic clefts, facilitating vasoconstriction during orthostatic stress [9] [10]. In MSA patients, this translates to an 11–15 mmHg increase in standing systolic blood pressure (SBP) and a 3.1-point reduction in dizziness severity (per Orthostatic Hypotension Symptom Assessment scale) [2] [8] [9]. Crucially, ampreloxetine lacks central sympatholytic effects—a limitation of tricyclic antidepressants—due to minimal penetration of the blood-brain barrier and no suppression of preganglionic neuronal firing [7] [9]. This allows exclusive harnessing of peripheral autonomic pathways without paradoxical aggravation of nOH.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1